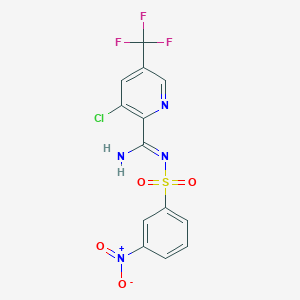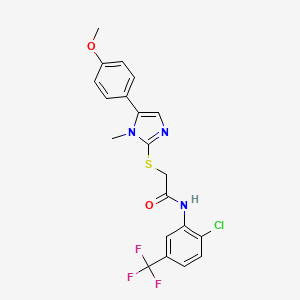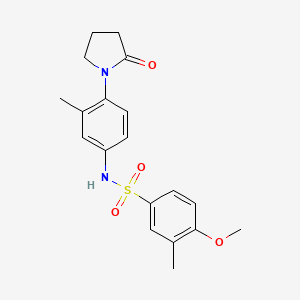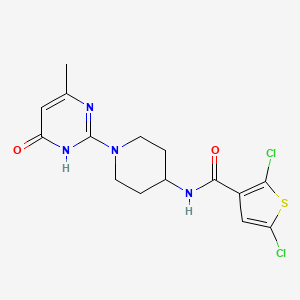
3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide is a useful research compound. Its molecular formula is C13H8ClF3N4O4S and its molecular weight is 408.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization MethodsResearch in the field of organic synthesis and characterization of similar compounds has shown the development of methods and applications in creating and analyzing complex molecules. For example, studies have focused on the synthesis of pyridine-containing compounds and their derivatives, highlighting methodologies that could be applicable for synthesizing and characterizing "3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide."
Synthetic Pathways
Research on compounds like 2-chloro-6-(trifluoromethyl)pyridine has explored regioexhaustive functionalization, a method that could be relevant for the synthesis of targeted compounds, including the one (Cottet & Schlosser, 2004). This approach involves converting chloro- and nitro-substituted pyridines into carboxylic acids through several organometallic transformations, offering a versatile methodology for functional group manipulation.
Luminescence Properties
Studies on the luminescence properties of pyridine-containing compounds, such as the investigation of europium(III) complexes with triaza-macrocyclic ligands, indicate a potential research avenue for understanding the electronic properties of related chemicals (Siaugue et al., 2000). These findings could guide the exploration of "this compound" in materials science or photophysical studies.
Polymer Synthesis
The creation of novel polyimides containing pyridine and fluorine units from aromatic diamine monomers, as detailed by Zhang et al. (2007), showcases the incorporation of pyridine derivatives into high-performance materials (Zhang et al., 2007). This research suggests potential applications in developing new materials with specific mechanical and thermal properties.
Propiedades
IUPAC Name |
3-chloro-N'-(3-nitrophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O4S/c14-10-4-7(13(15,16)17)6-19-11(10)12(18)20-26(24,25)9-3-1-2-8(5-9)21(22)23/h1-6H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARAXFXDUFJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)





![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)

![Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate](/img/structure/B2797247.png)
